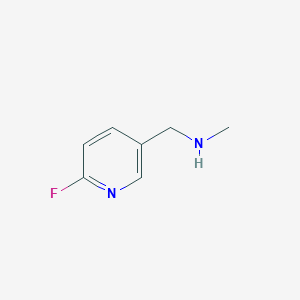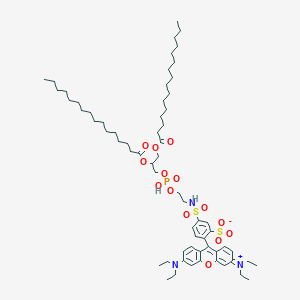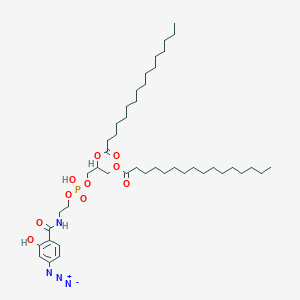
1-(6-Fluoropyridin-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoropyridin-3-yl)-N-methylmethanamine, also known as 6-FMPA, is a chemical compound that belongs to the class of substituted amphetamines. It is a potent psychostimulant and has been used in scientific research for its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 1-(6-Fluoropyridin-3-yl)-N-methylmethanamine is similar to other psychostimulants such as amphetamine and methamphetamine. It acts by increasing the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, attention, and motivation. This compound also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and prolonged effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other psychostimulants. It can increase heart rate, blood pressure, and body temperature. It can also cause euphoria, increased energy, and improved cognitive function. However, prolonged use of this compound can lead to tolerance, dependence, and addiction.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(6-Fluoropyridin-3-yl)-N-methylmethanamine in lab experiments include its potent psychostimulant effects, which make it useful for studying the central nervous system. It is also relatively easy to synthesize and can be obtained in high purity. However, the limitations of using this compound include its potential for abuse and addiction, which can make it difficult to use in clinical studies.
Future Directions
For research on 1-(6-Fluoropyridin-3-yl)-N-methylmethanamine include studying its effects on specific neurotransmitter systems and receptors. It may also be useful for studying the mechanisms of drug addiction and developing new treatments for addiction. Additionally, research on the long-term effects of this compound use and its potential for neurotoxicity is needed to fully understand its safety and efficacy.
Scientific Research Applications
1-(6-Fluoropyridin-3-yl)-N-methylmethanamine has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent psychostimulant and can increase the release of neurotransmitters such as dopamine and norepinephrine. Studies have also shown that this compound can enhance cognitive function and improve memory retention. It has been used in studies on drug addiction, depression, and attention deficit hyperactivity disorder (ADHD).
properties
CAS RN |
120740-03-6 |
|---|---|
Molecular Formula |
C7H9FN2 |
Molecular Weight |
140.16 g/mol |
IUPAC Name |
1-(6-fluoropyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H9FN2/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3 |
InChI Key |
FGIMOABAGJTCSV-UHFFFAOYSA-N |
SMILES |
CNCC1=CN=C(C=C1)F |
Canonical SMILES |
CNCC1=CN=C(C=C1)F |
synonyms |
3-Pyridinemethanamine,6-fluoro-N-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
![(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54457.png)







![Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate](/img/structure/B54469.png)

![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)
